2-Acetamido-N-(tert-butyl)-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanamide
CAS No.:
Cat. No.: VC17901168
Molecular Formula: C30H48BCl2N3O4
Molecular Weight: 596.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H48BCl2N3O4 |
|---|---|
| Molecular Weight | 596.4 g/mol |
| IUPAC Name | 2-acetamido-N-tert-butyl-2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanamide |
| Standard InChI | InChI=1S/C30H48BCl2N3O4/c1-21(37)34-30(26(38)35-27(2,3)4,15-9-10-16-31-39-28(5,6)29(7,8)40-31)23-13-17-36(18-14-23)20-22-11-12-24(32)25(33)19-22/h11-12,19,23H,9-10,13-18,20H2,1-8H3,(H,34,37)(H,35,38) |
| Standard InChI Key | LPDLPEYSQVRLDS-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCCCC(C2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl)(C(=O)NC(C)(C)C)NC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a hexanamide backbone with critical functional groups:
-
N-terminal modifications: A tert-butyl carbamate group and an acetamido moiety enhance metabolic stability and membrane permeability .
-
Central piperidine substitution: The 1-(3,4-dichlorobenzyl)piperidin-4-yl group introduces steric bulk and potential interactions with hydrophobic enzyme pockets .
-
Boronate ester terminus: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables protease targeting and improves bioavailability through reversible covalent binding .
Molecular Formula: C₃₅H₅₄BCl₂N₃O₄
Molecular Weight: 684.52 g/mol (calculated from constituent atoms).
Stereochemical Considerations
The piperidine ring and hexanamide chain create chiral centers, necessitating enantioselective synthesis. Patent data indicates that (S)-configurations at critical positions enhance arginase inhibitory activity .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step sequence:
-
Piperidine Substitution:
-
Hexanamide Backbone Assembly:
-
Boronate Ester Incorporation:
Purification and Characterization
-
Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
-
Spectroscopic Data:
Pharmacological Activity
Enzyme Inhibition
As a boronic acid prodrug, the compound hydrolyzes in vivo to release a reactive boronate species, which inhibits arginase—a key enzyme in urea metabolism and immune regulation .
| Target | IC₅₀ (nM) | Selectivity vs. Related Enzymes |
|---|---|---|
| Arginase-1 | 12 ± 2.1 | >100-fold over arginase-2 |
| Cathepsin L | 450 ± 35 | Not applicable |
Data derived from fluorogenic substrate assays .
Stability and Pharmacokinetics
Metabolic Stability
| Matrix | Half-life (h) | Clearance (mL/min/kg) |
|---|---|---|
| Human Plasma | 6.8 ± 0.7 | 15.2 ± 1.1 |
| Human Liver Microsomes | 3.2 ± 0.4 | 28.5 ± 2.3 |
The boronate ester prolongs half-life by resisting cytochrome P450 oxidation .
Prodrug Activation
Cathepsin L (CTSL) cleaves the acetamido-tert-butyl motif in tumor cells, releasing the active boronic acid .
Therapeutic Applications and Future Directions
Immunomodulation
Arginase inhibition polarizes macrophages toward an antitumor M1 phenotype, suggesting utility in combination immunotherapy .
Targeted Drug Delivery
The CTSL-dependent activation mechanism enables tumor-selective cytotoxicity, reducing off-target effects .
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume